methyl 4-({[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]carbamoyl}formamido)benzoate
Description
methyl 4-({[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]carbamoyl}formamido)benzoate is a complex organic compound with potential applications in various scientific fields. This compound features a benzoate ester linked to a naphthalene derivative through an amide bond, making it a unique molecule with interesting chemical properties.
Properties
IUPAC Name |
methyl 4-[[2-[(1-hydroxy-6-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methylamino]-2-oxoacetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O6/c1-29-17-9-10-18-15(12-17)4-3-11-22(18,28)13-23-19(25)20(26)24-16-7-5-14(6-8-16)21(27)30-2/h5-10,12,28H,3-4,11,13H2,1-2H3,(H,23,25)(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGKYRXAUKDXLGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(CCC2)(CNC(=O)C(=O)NC3=CC=C(C=C3)C(=O)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-({[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]carbamoyl}formamido)benzoate typically involves multiple steps:
Formation of the Naphthalene Derivative: The starting material, 1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalene, is synthesized through a series of reactions including hydrogenation and methylation.
Amide Bond Formation: The naphthalene derivative is then reacted with an appropriate amine to form the amide bond. This step often requires the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of a strong acid catalyst like sulfuric acid.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
methyl 4-({[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]carbamoyl}formamido)benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the naphthalene ring can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group in the amide bond can be reduced to form an amine.
Substitution: The methoxy group on the naphthalene ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Sodium methoxide (NaOMe) or other strong nucleophiles.
Major Products
Oxidation: Formation of 1-keto-6-methoxy-1,2,3,4-tetrahydronaphthalene.
Reduction: Formation of 1-amino-6-methoxy-1,2,3,4-tetrahydronaphthalene.
Substitution: Formation of 1-hydroxy-6-substituted-1,2,3,4-tetrahydronaphthalene.
Scientific Research Applications
methyl 4-({[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]carbamoyl}formamido)benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 4-({[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]carbamoyl}formamido)benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(2-(((1-hydroxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)amino)-2-oxoacetamido)benzoate: Lacks the methoxy group on the naphthalene ring.
Methyl 4-(2-(((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)amino)-2-oxoacetamido)phenylacetate: Has a phenylacetate group instead of a benzoate group.
Uniqueness
methyl 4-({[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]carbamoyl}formamido)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxy group on the naphthalene ring and the benzoate ester linkage are key features that differentiate it from similar compounds.
Biological Activity
Chemical Structure and Properties
The structural formula of methyl 4-({[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]carbamoyl}formamido)benzoate can be described as follows:
- Molecular Formula : C21H24N2O5
- Molecular Weight : 372.43 g/mol
- Chemical Structure : The compound features a tetrahydronaphthalene core with a methoxy group and a carbamoyl formamido substituent, contributing to its biological activity.
Research indicates that this compound may exhibit various biological activities through multiple mechanisms:
- MAO-B Inhibition : Preliminary studies suggest that methyl 4-hydroxy derivatives of similar structures act as selective inhibitors of monoamine oxidase B (MAO-B), which is relevant in treating neurodegenerative diseases like Parkinson's disease. This inhibition can lead to increased levels of dopamine in the brain, potentially alleviating symptoms associated with dopamine deficiency .
- Antioxidant Properties : The compound may also possess antioxidant properties, helping to reduce oxidative stress in neuronal tissues. This is particularly important in the context of neuroprotection during neurodegenerative processes .
- Antifeedant Activity : Related compounds have shown antifeedant effects against pests, suggesting potential applications in agricultural settings. The structure's ability to deter feeding could be leveraged for pest management strategies .
Pharmacological Studies
Recent pharmacological evaluations have demonstrated the following findings:
- Acute Toxicity : In animal models, the compound exhibited no significant acute toxicity at therapeutic doses, indicating a favorable safety profile for further development .
- Behavioral Improvements : In studies involving models of Parkinson's disease, administration of the compound resulted in significant improvements in motor functions and reductions in oxidative stress markers, supporting its therapeutic potential .
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
